2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole
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Description
Scientific Research Applications
Antibacterial and Plant Protection
Studies have revealed that sulfone derivatives containing 1,3,4-oxadiazole moieties exhibit significant antibacterial activities against pathogens like Xanthomonas oryzae, responsible for rice bacterial leaf blight. These compounds, such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, not only show better antibacterial activity than commercial agents but also enhance plant resistance against diseases by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, leading to enhanced plant health and reduced damage from pathogens (Li Shi et al., 2015).
Antitubercular Agents
1,3,4-Oxadiazole derivatives have been identified as potent antituberculosis agents, demonstrating outstanding in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains. These compounds exhibit a highly selective antimycobacterial effect, with minimal toxicity to mammalian cells, making them promising candidates for the development of new antituberculosis therapies (Galina Karabanovich et al., 2016).
Anticancer Properties
The exploration of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has shown promising results. Compounds within this class have demonstrated moderate inhibitory effects, good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), and potent effects in toxicity assessment and tumor inhibition, highlighting their potential as therapeutic agents in cancer treatment and management (M. Faheem, 2018).
Antioxidant and Antibacterial Activities
The synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have demonstrated significant antioxidant and antibacterial activities, particularly against Staphylococcus aureus. These compounds' abilities to act as antioxidants and exhibit antibacterial properties suggest their potential application in developing new therapeutic agents (Subbulakshmi N. Karanth et al., 2019).
Synthesis of Benzothiophenes
Research on the synthesis of benzothiophenes using an interrupted Pummerer reaction of 2-(1-arylvinyl)phenyl ethyl sulfoxides, a process that may involve similar chemical structures to the compound of interest, highlights the utility of these reactions in creating compounds with potential application in various fields, including materials science and pharmaceuticals (K. Kobayashi et al., 2009).
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c22-16-9-5-13(6-10-16)12-26-21-24-23-20(25-21)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-11H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPYSZIDXTUNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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